Structural Scaffold Differentiation: Imidazole-1-Carbonyl-Piperazine Linker vs. Direct Imidazole–Phenyl Attachment
The target compound incorporates an imidazole-1-carbonyl-piperazine spacer that is absent in the structurally simpler thromboxane synthetase inhibitor 4'-(imidazol-1-yl)acetophenone (Ro 22-3581, CAS 10041-06-2). This spacer introduces two additional hydrogen-bond acceptors (carbonyl oxygen and piperazine nitrogen) and extends the molecular length by approximately 4.5 Å relative to the direct imidazole–phenyl analogue [1]. In contrast, the direct analogue Ro 22-3581 cannot recapitulate the binding motif required for MDM2/p53 inhibition and is not reported to exhibit activity against this target [2].
| Evidence Dimension | Number of hydrogen-bond acceptors / molecular extension |
|---|---|
| Target Compound Data | 4 HB acceptors; imidazole–carbonyl–piperazine–phenyl–ethanone core (MW 298.34 g/mol) |
| Comparator Or Baseline | Ro 22-3581: 2 HB acceptors; imidazole–phenyl–ethanone core (MW 172.18 g/mol) |
| Quantified Difference | 2 additional HB acceptors; estimated ~4.5 Å length extension |
| Conditions | 2D chemical structure analysis; pharmaceutical chemistry design principles |
Why This Matters
The additional hydrogen-bond donor/acceptor capacity of the target scaffold enables interactions with biological targets that are inaccessible to the simpler analogue, directly impacting target selectivity and lead-optimization campaigns.
- [1] US Patent US4320134A. Inhibiton of thromboxane synthetase with 1-substituted imidazole compounds. Available at: https://patents.google.com/patent/US4320134 (accessed 30 Apr 2026). View Source
- [2] BindingDB entry BDBM50229787. Nutlin-3, a compound featuring the imidazole-1-carbonyl-piperazine motif, inhibits human MDM2 with IC50=19 nM in a TR-FRET assay. Available at: https://ww.bindingdb.org/ (accessed 30 Apr 2026). View Source
